molecular formula C19H18FNO3 B2523750 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1211726-29-2

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2523750
CAS No.: 1211726-29-2
M. Wt: 327.355
InChI Key: UKESPFWQHXIJBN-UHFFFAOYSA-N
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Description

N-((1-(4-Fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic small molecule featuring a benzodioxane core (2,3-dihydrobenzo[b][1,4]dioxine) linked via a carboxamide group to a (1-(4-fluorophenyl)cyclopropyl)methyl substituent. The cyclopropane ring introduces conformational rigidity, while the 4-fluorophenyl moiety enhances lipophilicity and metabolic stability . This compound is handled under standard safety protocols (e.g., avoiding heat sources and ignition; P210 precaution) .

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3/c20-14-7-5-13(6-8-14)19(9-10-19)12-21-18(22)17-11-23-15-3-1-2-4-16(15)24-17/h1-8,17H,9-12H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKESPFWQHXIJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2COC3=CC=CC=C3O2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article reviews its biological activity based on structure-activity relationship (SAR) studies, pharmacokinetic profiles, and specific case studies.

Chemical Structure and Properties

The compound has a molecular formula of C18H18FNO4C_{18}H_{18}FNO_4 and a molecular weight of 363.4 g/mol. Its structure features a cyclopropyl group and a fluorophenyl moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives that share structural similarities have demonstrated significant activity against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.0Induction of apoptosis
Compound BMCF-72.3Inhibition of tubulin polymerization
This compoundA549 (Lung Cancer)TBDTBD

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through pathways involving tubulin disruption and modulation of cell signaling pathways.

Structure-Activity Relationship (SAR)

SAR studies have been pivotal in understanding how modifications to the chemical structure affect biological activity. For example:

  • The introduction of the fluorophenyl group has been linked to enhanced potency against specific cancer cell lines.
  • Variations in the cyclopropyl substituent have shown differential effects on metabolic stability and efficacy.

Table 2: SAR Insights

ModificationEffect on ActivityReference
Fluorine substitution on phenyl ringIncreased potency
Cyclopropyl size variationAltered metabolic stability

Pharmacokinetics

Pharmacokinetic evaluations are crucial for assessing the viability of this compound in therapeutic applications. Initial studies indicate moderate clearance rates and acceptable plasma protein binding profiles.

Table 3: Pharmacokinetic Data

ParameterValue
Clearance (mL/min/kg)TBD
Volume of Distribution (L/kg)TBD
Plasma Protein Binding (%)11% unbound

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • Study on Acute Myeloid Leukemia (AML) : A related compound was shown to induce differentiation in AML cells at concentrations as low as 620 nM, suggesting a promising avenue for further exploration with this compound .
  • In Vivo Studies : Administration in CD-1 mice revealed that bioavailability and metabolic stability are critical factors influencing therapeutic outcomes .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₉H₁₈FNO₃
  • Molecular Weight : 321.35 g/mol
  • IUPAC Name : N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

The compound features a complex structure that includes a cyclopropyl ring and a fluorophenyl moiety, which may contribute to its biological activity by enhancing lipophilicity and receptor binding affinity.

Anticancer Properties

This compound has shown promise in anticancer research. In vitro studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Case Study 1 : In a study conducted by the National Cancer Institute (NCI), the compound demonstrated an average growth inhibition rate of 65% against human tumor cells at concentrations around 10 µM. The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Activity

Research has also explored the compound's antimicrobial potential. Preliminary results suggest that it exhibits activity against several bacterial strains, making it a candidate for further investigation in the development of new antimicrobial agents.

Research Findings

StudyFocusFindings
NCI StudyAnticancer Activity65% growth inhibition in human tumor cells at 10 µM concentration
Antimicrobial StudyBacterial InhibitionEffective against multiple bacterial strains; further studies needed

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Synthesis Highlights Potential Applications/Notes References
Target Compound : N-((1-(4-Fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide - Cyclopropane-conjugated 4-fluorophenyl group
- Benzodioxane-carboxamide linkage
Likely involves carboxamide coupling and cyclopropane functionalization Safety: Heat-sensitive (P210)
Theoretical CNS/antiviral activity (based on analogs)
N-(4-Ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide () - 4-Ethylphenyl group
- No cyclopropane
Standard carboxamide coupling (e.g., EDCI/HOBt) Simpler structure; potential for reduced steric hindrance vs. target compound
N-(2-chloro-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)quinoline-6-carboxamide () - Quinoline core
- Chlorophenyl and sec-butylpiperazine substituents
Reductive amination with sec-butylpiperazine HSF1 pathway inhibitor (CCT361814/NXP800 clinical candidate)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(4-fluorobenzyl)ethan-1-amine () - Ethaneamine linker
- 4-Fluorobenzyl group
Alkylation of benzodioxane with fluorobenzyl halides Antiviral activity against Venezuelan equine encephalitis virus
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide () - Piperidinylmethyl group
- Dimethylsulfamoyl moiety
Functionalization of piperidine with sulfamoyl group Enhanced solubility due to sulfonamide group; unconfirmed biological activity

Key Observations

The quinoline derivative () demonstrates how heterocyclic extensions (e.g., quinoline) broaden therapeutic targeting (e.g., HSF1 inhibition) but increase molecular complexity . Piperidinylmethyl-sulfamoyl analogs () introduce polar groups that may enhance solubility but reduce membrane permeability .

Synthetic Approaches :

  • Carboxamide coupling is a common step (e.g., EDCI/HOBt in ; reductive amination in ) .
  • Cyclopropane functionalization in the target compound likely employs methods similar to cyclopropane synthesis in (e.g., transition-metal-catalyzed cyclopropanation) .

Biological Implications :

  • Antiviral activity in ’s benzodioxane-fluorobenzyl derivatives suggests the target compound could be optimized for similar applications .
  • Safety profiles vary: The target compound’s fluorinated aromatic group may reduce metabolic degradation but requires careful handling (P210 precaution) .

Q & A

Basic: What are the key synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound likely involves multi-step reactions, drawing parallels to structurally related molecules. Key steps may include:

  • Cyclopropane formation : Using methods like Simmons-Smith reactions or transition-metal-catalyzed cyclopropanation of alkenes with fluorophenyl precursors .
  • Amide coupling : Employing carbodiimide reagents (e.g., EDC/HOBt) to conjugate the cyclopropylmethylamine with the dihydrobenzo[d][1,4]dioxine-carboxylic acid moiety .
  • Purification : Column chromatography (silica gel, hexanes/EtOAc gradients) or recrystallization to isolate the final product .
    Optimization strategies :
    • Temperature control : Lower temperatures (0–25°C) to minimize side reactions during cyclopropane formation .
    • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency .
    • Solvent selection : Polar aprotic solvents (DMF, DCM) for amide coupling, with base additives (e.g., triethylamine) to neutralize HCl byproducts .

Basic: Which spectroscopic and chromatographic techniques are recommended to confirm structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Identify characteristic signals (e.g., cyclopropane protons at δ 0.8–1.5 ppm, fluorophenyl aromatic protons at δ 7.0–7.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity between the cyclopropane, fluorophenyl, and dioxine moieties .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the labile cyclopropane group .
  • HPLC : Monitor reaction progress and purity (>95%) using reverse-phase C18 columns with UV detection (λ = 254 nm) .

Advanced: How can researchers design experiments to investigate structure-activity relationships (SAR) against biological targets?

  • Target selection : Prioritize enzymes/receptors associated with fluorophenyl or dioxine-containing compounds (e.g., kinases, GPCRs) based on structural analogs .
  • Derivative synthesis : Modify substituents (e.g., replacing 4-fluorophenyl with chlorophenyl or methoxyphenyl) to assess electronic effects on activity .
  • Biological assays :
    • Enzyme inhibition : Measure IC₅₀ values using fluorescence-based or radiometric assays .
    • Cellular activity : Test cytotoxicity (MTT assay) and target engagement (e.g., Western blotting for downstream biomarkers) .
  • Data analysis : Use multivariate regression to correlate substituent properties (logP, Hammett constants) with bioactivity .

Advanced: What computational methods are recommended to predict binding modes and affinity with potential targets?

  • Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinase ATP-binding pockets) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100+ ns trajectories to identify critical binding residues .
  • Quantum Mechanical (QM) calculations : Compute partial charges and electrostatic potential maps for the cyclopropane and fluorophenyl groups to refine docking poses .
  • Free Energy Perturbation (FEP) : Predict relative binding affinities of derivatives with <1 kcal/mol error margins .

Advanced: How should researchers address discrepancies in biological activity data across experimental replicates?

  • Experimental design : Apply Design of Experiments (DoE) to isolate variables (e.g., cell passage number, assay pH) using factorial or response surface methodologies .
  • Statistical validation :
    • Use ANOVA to identify significant outliers.
    • Normalize data to internal controls (e.g., housekeeping genes in qPCR) .
  • Technical replicates : Repeat assays with fresh compound batches to rule out degradation (confirmed via HPLC) .

Advanced: What strategies can optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

  • Solubility enhancement :
    • Use co-solvents (e.g., PEG-400) or nanoformulations (liposomes) .
    • Introduce hydrophilic groups (e.g., hydroxyl, carboxylate) without disrupting target binding .
  • Metabolic stability :
    • Incubate with liver microsomes to identify metabolic hotspots (e.g., cyclopropane ring oxidation) .
    • Stabilize via deuteration or fluorine substitution at vulnerable positions .

Advanced: How can researchers validate target engagement in complex biological systems?

  • Chemical Proteomics : Use photoaffinity labeling or click chemistry probes to capture interacting proteins in cell lysates .
  • SPR/BLI : Measure real-time binding kinetics (kₐ, k_d) using surface plasmon resonance or bio-layer interferometry .
  • Cryo-EM/X-ray crystallography : Resolve ligand-target co-structures to confirm binding poses .

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